3-Formylphenyl 4-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-formylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-5-7-13(8-6-11)15(17)18-14-4-2-3-12(9-14)10-16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMZEFTFQSMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Formylphenyl 4 Methylbenzoate
Esterification Reactions for Benzoate (B1203000) Moiety Construction
The formation of the ester linkage is a critical step in the synthesis of 3-Formylphenyl 4-methylbenzoate. This can be achieved through several approaches, primarily involving the reaction of 3-hydroxybenzaldehyde (B18108) with a derivative of 4-methylbenzoic acid.
Direct Esterification Approaches
Direct esterification typically involves the reaction of 3-hydroxybenzaldehyde with 4-methylbenzoic acid in the presence of an acid catalyst. Another common method is the use of a more reactive acylating agent, such as 4-methylbenzoyl chloride. simsonpharma.com This approach benefits from the high reactivity of the acyl chloride, which readily reacts with the hydroxyl group of 3-hydroxybenzaldehyde. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Transesterification Strategies
Transesterification offers an alternative route where a different ester, such as methyl 4-methylbenzoate, reacts with 3-hydroxybenzaldehyde in the presence of a catalyst. While less common for this specific transformation, it remains a viable synthetic strategy in broader organic synthesis.
Catalytic Esterification Methods
Modern catalytic methods provide efficient and environmentally benign alternatives to traditional esterification. researchgate.net These methods can involve various catalysts, including Lewis acids, to promote the reaction between 3-hydroxybenzaldehyde and 4-methylbenzoic acid or its derivatives under milder conditions.
Formylation Techniques for Aromatic Ring Functionalization
The introduction of the formyl group onto the aromatic ring is another key transformation. This can be accomplished either by starting with a pre-formylated precursor or by formylating the phenyl 4-methylbenzoate intermediate.
Electrophilic Aromatic Formylation (e.g., Vilsmeier-Haack, Gattermann-Koch precursors)
Electrophilic aromatic formylation reactions are powerful tools for introducing an aldehyde group onto an aromatic ring.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). chemistrysteps.comwikipedia.orgorganic-chemistry.orgslideshare.net This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction. chemistrysteps.com The reaction is generally effective for electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org The initial product is an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. wikipedia.org Catalytic versions of the Vilsmeier-Haack reaction have also been developed to minimize the use of stoichiometric and hazardous reagents. orgsyn.org
The Gattermann-Koch reaction introduces a formyl group using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride, often with a copper(I) chloride co-catalyst. wikipedia.orgbyjus.comvaia.comyoutube.com This method generates a reactive formyl cation that attacks the aromatic ring. byjus.comvaia.com However, the Gattermann-Koch reaction is not suitable for phenol (B47542) and phenol ether substrates. wikipedia.orgbyjus.com A related method, the Gattermann reaction, uses hydrogen cyanide and hydrogen chloride. wikipedia.org
A summary of representative electrophilic formylation reactions is presented below:
| Reaction | Reagents | Catalyst | Key Intermediate | Applicability |
| Vilsmeier-Haack | DMF, POCl3 | None | Chloroiminium ion (Vilsmeier reagent) | Electron-rich aromatics |
| Gattermann-Koch | CO, HCl | AlCl3, CuCl | Formyl cation | Aromatic hydrocarbons |
| Gattermann | HCN, HCl | AlCl3 | - | Aromatic compounds |
Formylation via Organometallic Reagents
Organometallic reagents provide an alternative pathway for formylation. This can involve the use of organolithium or Grignard reagents, which are powerful nucleophiles. chemie-brunschwig.ch The strategy would typically involve the formation of an organometallic derivative of phenyl 4-methylbenzoate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This approach offers a different regiochemical control compared to electrophilic substitution methods.
Multi-step Synthesis Design and Optimization
The traditional synthesis of this compound typically involves a multi-step process. bohrium.comijpsr.com A common route is the esterification of 3-hydroxybenzaldehyde with p-toluoyl chloride. chemicalbook.com This reaction joins the two precursor molecules to form the desired ester.
Optimization of these multi-step syntheses is crucial for maximizing yield and purity while minimizing reaction time and waste. Researchers often investigate various factors to achieve this. Key areas of optimization include the choice of solvent, catalyst, and reaction temperature. For instance, the selection of an appropriate solvent can significantly influence reaction rates and the ease of product purification. rsc.org Similarly, the use of a highly efficient catalyst can dramatically increase the yield and reduce the energy required for the reaction. mdpi.com
A generalized multi-step synthesis might proceed as follows:
Preparation of an activated acyl compound: p-Toluic acid can be converted to a more reactive derivative, such as p-toluoyl chloride, often using a chlorinating agent like thionyl chloride. google.com
Esterification: The resulting p-toluoyl chloride is then reacted with 3-hydroxybenzaldehyde in the presence of a base or catalyst to form the final product, this compound.
Researchers have explored various conditions to optimize this process. The following table summarizes some of the parameters that are typically optimized in the synthesis of related esters:
| Parameter | Variation | Rationale |
| Solvent | Toluene, Dichloromethane, Tetrahydrofuran | To improve solubility of reactants and facilitate product separation. google.comresearchgate.net |
| Catalyst | Acid catalysts (e.g., sulfuric acid), Base catalysts (e.g., pyridine) | To accelerate the rate of esterification. researchgate.net |
| Temperature | Room temperature to reflux | To find the optimal balance between reaction rate and prevention of side reactions. |
| Reactant Ratio | Equimolar or slight excess of one reactant | To drive the reaction to completion and maximize the yield of the desired product. ijpsr.com |
Flow Chemistry and Continuous Processing for Efficient Production
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering several advantages over traditional batch processing. cordenpharma.comvapourtec.com This methodology involves pumping reactants through a temperature-controlled tube or microreactor where the reaction occurs continuously. cordenpharma.com
Advantages of Flow Chemistry for this compound Synthesis:
Enhanced Safety: Flow reactors have a much higher surface-to-volume ratio compared to batch reactors, which allows for superior heat transfer. cordenpharma.com This is particularly beneficial for exothermic reactions, as it significantly reduces the risk of thermal runaways.
Improved Scalability: Scaling up a reaction in a flow system is often as simple as running the process for a longer duration. vapourtec.com This avoids the challenges associated with scaling up batch reactions, which can sometimes require complete re-optimization of the process.
Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor often leads to higher yields and purities of the final product. vapourtec.com The efficient mixing in these systems also contributes to faster reaction rates.
Integration with Green Chemistry: Flow chemistry aligns well with the principles of green chemistry by enabling reduced solvent usage, lower energy consumption, and minimized waste generation. cordenpharma.com
The table below compares key features of batch processing and flow chemistry in the context of producing this compound:
| Feature | Batch Processing | Flow Chemistry/Continuous Processing |
| Reaction Vessel | Large stirred tank reactor | Tubular or microreactor vapourtec.com |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio cordenpharma.com |
| Scalability | Often requires re-optimization | Achieved by extending run time vapourtec.com |
| Safety | Higher risk for exothermic reactions | Inherently safer for hazardous reactions cordenpharma.com |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, and residence time vapourtec.com |
The adoption of flow chemistry for the synthesis of this compound has the potential to lead to more efficient, safer, and environmentally friendly manufacturing processes. curiaglobal.com
Elucidating Reactivity and Mechanistic Pathways of 3 Formylphenyl 4 Methylbenzoate
Transformations of the Formyl Group
The aldehyde or formyl group (-CHO) is characterized by an electrophilic carbonyl carbon atom, making it a prime site for a variety of chemical transformations. Its reactivity is central to the synthetic utility of 3-Formylphenyl 4-methylbenzoate.
Nucleophilic Additions to the Aldehyde Carbonyl
The polar carbon-oxygen double bond of the formyl group readily undergoes nucleophilic addition. The electrophilic carbonyl carbon is attacked by a nucleophile (Nu⁻), leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final product.
This fundamental reactivity allows for a wide range of synthetic operations. For instance, nucleophilic addition of guanidines to benzaldehydes is a known pathway for constructing more complex heterocyclic structures. rtu.lv Similarly, the addition of a cyanide ion (from HCN or a salt like KCN) would lead to the formation of a cyanohydrin. The initial step in several condensation reactions, such as the Wittig and Knoevenagel reactions, also involves the nucleophilic attack at this carbonyl carbon.
Oxidation Reactions to Carboxylic Acid Derivatives
The formyl group is susceptible to oxidation, readily converting to a carboxylic acid group. This transformation yields 3-(4-methylbenzoyl)oxybenzoic acid, a dually functional molecule. Several reagents can accomplish this oxidation, with varying degrees of mildness and selectivity.
Common and potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used. vulcanchem.com A milder alternative is silver(I) oxide (Ag₂O). vulcanchem.com For higher yields and greater functional group tolerance, the Pinnick oxidation is highly effective. This method uses sodium chlorite (B76162) (NaClO₂) under buffered conditions and has been successfully applied to oxidize structurally similar o-formyl phenyl esters to their corresponding carboxylic acids in high yields (80-88%). bond.edu.au
| Reagent | Typical Conditions | Product | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Hot, basic, or acidic solution | 3-(4-methylbenzoyl)oxybenzoic acid | Strong oxidant, can sometimes cleave other parts of the molecule. ambeed.com |
| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 3-(4-methylbenzoyl)oxybenzoic acid | A milder oxidant, often used as a qualitative test for aldehydes. vulcanchem.com |
| Sodium Chlorite (NaClO₂) | Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger | 3-(4-methylbenzoyl)oxybenzoic acid | Pinnick oxidation; generally provides high yields and is selective for aldehydes. bond.edu.au |
Reduction Reactions of the Aldehyde Moiety
The formyl group can be reduced to a primary alcohol, yielding (3-((4-methylbenzoyl)oxy)phenyl)methanol. This transformation is typically achieved using complex metal hydrides or catalytic hydrogenation.
A key challenge in reducing this molecule is the presence of the ester group, which is also susceptible to reduction. Therefore, selective reagents are preferred. Sodium borohydride (B1222165) (NaBH₄) is an ideal choice as it is a mild reducing agent that readily reduces aldehydes but typically does not affect esters under standard conditions. iwu.eduresearchgate.net In contrast, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester group. google.com
Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is another method, although harsher conditions could potentially lead to the reduction of the ester or even cleavage of the benzyl-oxygen bond of the ester.
| Reagent | Formyl Group Reactivity | Ester Group Reactivity | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Reduced to alcohol | Generally unreactive | High selectivity for the aldehyde. iwu.edu |
| Lithium Aluminum Hydride (LiAlH₄) | Reduced to alcohol | Reduced to alcohol | Low selectivity; reduces both functional groups. google.com |
| Catalytic Hydrogenation (H₂/Catalyst) | Reduced to alcohol | Can be reduced under forcing conditions | Selectivity is condition-dependent. |
Condensation Reactions
The formyl group is an excellent electrophile for condensation reactions, which are crucial for forming new carbon-carbon bonds.
Knoevenagel Condensation : This reaction involves the base-catalyzed condensation of the aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates). For example, related 4-formylphenyl benzoates react with hydantoin (B18101) in the presence of a base to yield phenylmethylene hydantoin derivatives, which are of interest in medicinal chemistry. ijpsr.com
Wittig Reaction : The formyl group can be converted to an alkene via the Wittig reaction. This involves reacting the aldehyde with a phosphorus ylide (a Wittig reagent). This method is highly versatile for creating a carbon-carbon double bond with predictable stereochemistry. The use of Wittig salts with similar formylphenyl esters to produce stilbene-like structures has been documented. qau.edu.pk
Perkin Reaction : In the Perkin reaction, an aromatic aldehyde condenses with an acid anhydride (B1165640) in the presence of the sodium salt of the corresponding acid to produce an α,β-unsaturated carboxylic acid.
Mannich Reaction : This is a three-component condensation of the aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, resulting in the formation of a β-amino-carbonyl compound known as a Mannich base.
Reactions of the Ester Group
The ester linkage in this compound is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions, the most common of which is hydrolysis.
Hydrolysis Mechanisms (Acidic and Basic)
Hydrolysis cleaves the ester bond, yielding 3-formylphenol and 4-methylbenzoic acid. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.
Basic Hydrolysis (Saponification) : This reaction is effectively irreversible. It proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 3-formylphenoxide leaving group. The phenoxide is then protonated by the solvent, while the carboxylic acid is deprotonated by the base to form a carboxylate salt. The formation of the stable carboxylate drives the reaction to completion. psu.edu Studies on related esters show that this reaction is generally first-order in both ester and hydroxide anion concentration. rsc.org
Acidic Hydrolysis : In contrast to basic hydrolysis, the acid-catalyzed process is reversible and must be driven to completion, often by using a large excess of water. The mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, the 3-formylphenol moiety is eliminated, and the catalytic proton is regenerated. Hydrolysis can also be achieved using high-temperature water (250–300 °C), where the water itself acts as the reagent and the reaction is autocatalyzed by the carboxylic acid product. psu.edu
| Condition | Mechanism | Key Features | Products |
|---|---|---|---|
| Basic (e.g., aq. NaOH, KOH) | Saponification (Nucleophilic Acyl Substitution) | Irreversible; driven by carboxylate formation. psu.edu | 3-Formylphenol and 4-methylbenzoate salt |
| Acidic (e.g., aq. H₂SO₄, HCl) | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible; requires excess water to favor products. psu.edu | 3-Formylphenol and 4-methylbenzoic acid |
Transesterification Pathways
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. libretexts.orgscielo.br For this compound, reaction with an alcohol (R'-OH) would lead to the formation of a new ester and 3-hydroxybenzaldehyde (B18108).
General Reaction: C₈H₇O-O(CO)C₇H₇ + R'-OH ⇌ C₇H₇(CO)OR' + HOC₆H₄CHO
The reaction mechanism depends on the catalyst used:
Acid-Catalyzed Mechanism: The reaction begins with the protonation of the ester's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the incoming alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original 3-formylphenol group is eliminated, yielding the new ester and regenerating the acid catalyst. libretexts.org
Base-Catalyzed Mechanism: A strong base, typically an alkoxide corresponding to the reacting alcohol (R'O⁻), initiates a nucleophilic attack on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the 3-formylphenoxide leaving group to generate the new ester. libretexts.org
To drive the reaction toward the products, Le Chatelier's principle is often employed, typically by using the reacting alcohol as the solvent to ensure it is in large excess. libretexts.org The nature of the alcohol and the reaction temperature are critical factors that influence the transesterification process.
Aminolysis Reactions
Aminolysis is a chemical reaction where an ester is cleaved by an amine (or ammonia) to form an amide and an alcohol. dalalinstitute.comwikipedia.org Reacting this compound with ammonia, a primary amine (R'NH₂), or a secondary amine (R'₂NH) would yield 4-methylbenzamide (B193301) (or its N-substituted derivatives) and 3-hydroxybenzaldehyde.
General Reaction (with a primary amine): C₈H₇O-O(CO)C₇H₇ + R'NH₂ → C₇H₇(CO)NHR' + HOC₆H₄CHO
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 3-formylphenoxide as the leaving group to produce the amide. chemistrysteps.com
Although the alkoxy group is a better leaving group than the amide anion, it is still considered a poor leaving group. chemistrysteps.com Consequently, the aminolysis of esters is generally a slow process that often requires heating. libretexts.org It is often less efficient for amide synthesis compared to using more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com
Reduction of Ester to Alcohol or Ether (e.g., Bouveault-Blanc Reduction)
The reduction of this compound presents a challenge of chemoselectivity due to the presence of two reducible functional groups: the ester and the aldehyde. The choice of reducing agent determines the outcome.
Strong Hydride Reagents (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will reduce both the ester and the aldehyde. The reaction would yield two alcohol products: (4-methylphenyl)methanol and 3-(hydroxymethyl)phenol.
Selective Aldehyde Reduction (e.g., NaBH₄): Sodium borohydride (NaBH₄) is a milder reducing agent. It is highly effective for the reduction of aldehydes and ketones but typically does not reduce esters. Therefore, treating this compound with NaBH₄ would selectively reduce the aldehyde group to a primary alcohol, yielding 3-(hydroxymethyl)phenyl 4-methylbenzoate. This selectivity allows for the targeted modification of the aldehyde while leaving the ester intact. iwu.edu
Selective Ester Reduction to Aldehyde (e.g., DIBAL-H): Diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes, but this reaction is typically performed at very low temperatures (e.g., -78 °C) to prevent further reduction to the alcohol. libretexts.orglibretexts.org Given that an aldehyde is already present in the molecule, using DIBAL-H would likely result in the reduction of both functional groups, making it difficult to selectively target only the ester.
Bouveault-Blanc Reduction: The Bouveault-Blanc reduction utilizes metallic sodium in an alcohol solvent (like ethanol) to reduce esters to primary alcohols. alfa-chemistry.comwikipedia.org This method is also capable of reducing aldehydes. allaboutchemistry.net When applied to this compound, this reaction would reduce both the ester and the aldehyde, resulting in the formation of (4-methylphenyl)methanol and 3-(hydroxymethyl)phenol. While historically significant, this method has been largely replaced by hydride reagents for laboratory-scale synthesis due to its vigorous reaction conditions. wikipedia.orgorganic-chemistry.org
Table 1: Predicted Outcomes of Reducing this compound
| Reducing Agent | Functional Group(s) Reduced | Predicted Product(s) |
|---|---|---|
| LiAlH₄ | Ester and Aldehyde | (4-methylphenyl)methanol and 3-(hydroxymethyl)phenol |
| NaBH₄ | Aldehyde only | 3-(hydroxymethyl)phenyl 4-methylbenzoate iwu.edu |
| Bouveault-Blanc (Na/EtOH) | Ester and Aldehyde | (4-methylphenyl)methanol and 3-(hydroxymethyl)phenol alfa-chemistry.comallaboutchemistry.net |
Ester Cleavage Methodologies
Ester cleavage, or hydrolysis, is the reverse of esterification and results in the formation of a carboxylic acid and an alcohol. This can be achieved under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, this compound can be hydrolyzed back to 4-methylbenzoic acid and 3-hydroxybenzaldehyde. The reaction is an equilibrium process, driven to completion by the high concentration of water. libretexts.orglibretexts.org The mechanism is the microscopic reverse of Fischer esterification.
Base-Promoted Hydrolysis (Saponification): Using a stoichiometric amount of a strong base like sodium hydroxide (NaOH) promotes hydrolysis. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. This reaction is irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide leaving group (or another equivalent of base), forming a carboxylate salt. libretexts.org The products of saponification are the sodium salt of 4-methylbenzoic acid (sodium 4-methylbenzoate) and 3-hydroxybenzaldehyde.
Non-Hydrolytic Cleavage: Methods exist for cleaving esters under non-aqueous conditions. For instance, Lewis acids can be employed. Research on the deprotection of 3-formyl phenyl propionate (B1217596) has shown that Lewis acid catalysts can achieve this transformation. acs.org Similarly, reagents like aluminum triiodide, generated in situ from aluminum powder and iodine, have been used for the selective cleavage of alkyl carboxylates in the presence of aryl esters. organic-chemistry.org
Reactivity of the Substituted Aromatic Rings
The two aromatic rings in this compound have different substituents, which dictates their reactivity and the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich π system of the benzene (B151609) ring. libretexts.orgwikipedia.org The existing substituents on the ring determine the rate of reaction and the position of the incoming electrophile. libretexts.org
Ring A (3-formylphenyl portion): This ring has two substituents:
-O-CO-Ar (benzoyloxy group): This group is considered an ortho, para-director and is activating due to the lone pairs on the oxygen atom adjacent to the ring, which can donate electron density via resonance.
-CHO (formyl group): This is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects.
The directing effects of these two groups are in conflict. The activating benzoyloxy group directs incoming electrophiles to positions 2, 4, and 6, while the deactivating formyl group directs to position 5. The outcome of an EAS reaction, such as halogenation or nitration, would likely be a mixture of products, with the precise ratio depending heavily on the reaction conditions. The powerful activating effect of the oxygen atom would likely favor substitution at the positions ortho and para to it.
Ring B (4-methylbenzoyl portion): This ring has two substituents relative to the ester carbonyl:
-CH₃ (methyl group): This is an activating group and an ortho, para-director, donating electron density through an inductive effect.
-CO-O-Ar (ester group): This group is deactivating and a meta-director because the carbonyl carbon withdraws electron density from the ring.
Here, the directing effects are synergistic. The activating methyl group directs electrophiles to the positions ortho to it (positions 3 and 5). The deactivating ester group directs to these same positions (meta to its own position). Therefore, electrophilic substitution on this ring is predicted to occur cleanly at the positions ortho to the methyl group (and meta to the ester function).
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Ring | Substituent | Type | Directing Effect |
|---|---|---|---|
| A | -O-CO-Ar (Benzoyloxy) | Activating | Ortho, Para |
| A | -CHO (Formyl) | Deactivating | Meta |
| B | -CH₃ (Methyl) | Activating | Ortho, Para |
| B | -CO-O-Ar (Ester) | Deactivating | Meta |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally uncommon for simple aromatic rings and requires specific conditions:
The ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂). masterorganicchemistry.comnih.gov
These activating groups must be positioned ortho or para to a good leaving group (such as a halide). uomustansiriyah.edu.iq
Neither aromatic ring in this compound is suitably structured for a standard SₙAr reaction. Although the formyl group is electron-withdrawing, there is no leaving group on that ring. The other ring is activated by an electron-donating methyl group, which disfavors nucleophilic attack. Therefore, under typical conditions, this compound is not expected to undergo nucleophilic aromatic substitution. The reaction would only become plausible under very harsh conditions or if the molecular structure were modified to include a suitable leaving group at an activated position. uomustansiriyah.edu.iq
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. mit.edursc.org However, this compound, in its native form, is not a suitable substrate for these reactions because it lacks the requisite leaving group, such as a halide (I, Br, Cl) or a sulfonate (e.g., triflate, OTf), on the aromatic ring. mdpi.comtcichemicals.com These reactions typically couple an organometallic reagent (the nucleophile) with an organohalide or sulfonate (the electrophile). tcichemicals.com
Should the molecule be derivatized to, for example, 3-bromo- (B131339) or 3-iodophenyl 4-methylbenzoate, it would become a viable electrophilic partner. The reactivity of such a derivative can be predicted based on established mechanisms for Suzuki, Heck, and Sonogashira reactions. The ester and meta-formyl groups would be expected to be well-tolerated under many standard coupling conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. mdpi.comrsc.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com For a hypothetical substrate like 3-iodophenyl 4-methylbenzoate, a Suzuki coupling with an arylboronic acid would yield a terphenyl derivative. The reaction is known to tolerate a wide variety of functional groups, including esters and aldehydes. nih.govnih.gov
Heck Reaction
The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. cdnsciencepub.comrug.nl The mechanism proceeds via oxidative addition of palladium(0) to the aryl halide, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the arylated alkene product. rug.nl The reaction of a hypothetical 3-halophenyl 4-methylbenzoate with an alkene like styrene (B11656) would be expected to proceed, yielding a stilbene-like derivative, with the ester and formyl functionalities remaining intact under typical reaction conditions. rug.nlresearchgate.net
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org The mechanism is believed to involve a palladium cycle similar to other cross-couplings and a copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. mdpi.com A copper-free variant also exists. nih.gov Coupling a hypothetical 3-halophenyl 4-methylbenzoate with a terminal alkyne would produce an aryl alkyne, a valuable synthetic intermediate. organic-chemistry.org
| Reaction | Aryl Halide/Triflate Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki | Methyl 3-iodo-4-methoxybenzoate | Arylboronic ester | Pd(PPh₃)₄ | NaOPh | Benzene | Biaryl | researchgate.net |
| Suzuki | 4-Chlorophenyl benzoate (B1203000) | 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(IPr)(Cl) | KOH | THF/H₂O | Aryl Ketone | nih.gov |
| Heck | Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | Aryl Ketone | cdnsciencepub.com |
| Sonogashira | Methyl 2-(2',2'-dibromovinyl)benzoate | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Alkynyl isocoumarin | mdpi.com |
Pericyclic Reactions and Rearrangements Involving the Compound
The structure of this compound is not amenable to most concerted pericyclic reactions like cycloadditions or electrocyclic reactions under normal conditions. However, as a phenolic ester, it is a potential candidate for the Fries rearrangement.
Fries Rearrangement
The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, typically catalyzed by a Lewis acid (e.g., AlCl₃, BF₃, TiCl₄). sigmaaldrich.comthieme-connect.de The reaction proceeds via the formation of an acylium cation, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution on the phenol (B47542) ring. byjus.com
For this compound, the 4-methylbenzoyl (p-toluoyl) group would migrate from the ester oxygen to the aromatic ring of the 3-hydroxybenzaldehyde moiety. The substitution is ortho- and para-selective with respect to the hydroxyl group. sigmaaldrich.com Therefore, two main products would be expected:
Ortho-rearrangement product: 2-Hydroxy-4-(4-methylbenzoyl)benzaldehyde
Para-rearrangement product: 4-Hydroxy-2-(4-methylbenzoyl)benzaldehyde
The reaction's regioselectivity is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. byjus.com However, the presence of the deactivating formyl group on the migrating ring could lead to lower yields compared to unsubstituted phenyl benzoates. byjus.com A related photochemical version, the photo-Fries rearrangement, can also occur upon UV irradiation, proceeding through a radical mechanism. sigmaaldrich.comrsc.org
| Reactant | Conditions | Potential Products | Reaction Type |
|---|---|---|---|
| This compound | Lewis Acid (e.g., AlCl₃), Heat | 2-Hydroxy-4-(4-methylbenzoyl)benzaldehyde (ortho-product) | Intramolecular Electrophilic Aromatic Substitution |
| 4-Hydroxy-2-(4-methylbenzoyl)benzaldehyde (para-product) |
Other Rearrangements
The Claisen rearrangement is another well-known pericyclic cas.czcas.cz-sigmatropic rearrangement. tcichemicals.comnrochemistry.com However, it requires an allyl aryl ether or allyl vinyl ether substrate and is therefore not a viable pathway for this compound, which lacks the necessary allyl group. nrochemistry.comlibretexts.org
Kinetic and Thermodynamic Studies of Key Transformations
Specific kinetic and thermodynamic studies for key transformations of this compound are not readily found in the surveyed literature. The most analogous and well-studied reaction is the alkaline hydrolysis of the ester bond, a fundamental reaction for phenyl benzoates.
Alkaline Hydrolysis of Phenyl Benzoates
The hydrolysis of phenyl esters in basic conditions typically follows a second-order kinetic model, being first-order in both the ester and the hydroxide anion. rsc.orgresearchgate.net The reaction proceeds via a nucleophilic acyl substitution (BAc2) mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release the phenoxide anion and a carboxylic acid, which is deprotonated under the basic conditions.
The rate of this reaction is highly sensitive to the nature of substituents on both the benzoyl and the phenyl portions of the molecule. For this compound, the key substituent influencing the hydrolysis rate is the formyl group at the meta-position of the phenyl ring. Electron-withdrawing groups on the phenyl (phenoxide leaving group) portion stabilize the forming negative charge on the phenoxide, making it a better leaving group and thus increasing the reaction rate. The formyl group (-CHO) is strongly electron-withdrawing through its inductive and resonance effects. A meta-substituent primarily exerts an inductive effect. Therefore, the presence of the meta-formyl group is expected to significantly accelerate the rate of alkaline hydrolysis compared to the unsubstituted phenyl benzoate.
Kinetic studies on various substituted phenyl benzoates support this prediction. rsc.orgresearchgate.net While no direct data for the 3-formyl derivative is available, data for other electron-withdrawing groups can provide a qualitative comparison.
| Substituent (X) | Solvent System | k₂ (M⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| H | 2.25 M aq. n-Bu₄NBr | 0.0136 | rsc.org |
| 3-Cl | 2.25 M aq. n-Bu₄NBr | 0.0718 | rsc.org |
| 3-NO₂ | 2.25 M aq. n-Bu₄NBr | 0.255 | rsc.org |
| 4-Cl | 31% MeCN–H₂O | 0.0805 | psu.edu |
| 4-NO₂ | 50% (v/v) aq. DMSO | 11.3 | cas.cz |
Thermodynamic Data
Thermochemical data for this compound is not available. For the parent compound, phenyl benzoate, the standard molar enthalpy of vaporization at 298.15 K has been determined to be 79.8 ± 0.6 kJ·mol⁻¹. researchgate.net Such data is crucial for understanding phase transitions and for engineering applications. researchgate.net The addition of the formyl and methyl groups would alter these thermodynamic properties.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 3-Formylphenyl 4-methylbenzoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides atom-level connectivity and spatial information.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the analysis of its isomers and the fundamental principles of NMR. For instance, the related isomer, 4-formylphenyl 4-methylbenzoate, has been characterized, and its data provides a useful reference. engineering.org.cn
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each type of proton in the molecule.
Aldehyde Proton: A singlet is expected in the downfield region, typically between δ 9.9 and 10.1 ppm, which is characteristic of a formyl proton.
Aromatic Protons: The eight aromatic protons on the two phenyl rings will appear as a complex series of multiplets in the range of δ 7.2 to 8.3 ppm. The specific splitting patterns are determined by the meta and para substitution on each ring. The protons on the formyl-substituted ring are expected to show coupling patterns consistent with a 1,3-disubstituted benzene (B151609) ring, while the protons on the p-toluate (B1214165) ring will show a characteristic AA'BB' system, appearing as two doublets.
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group is expected in the upfield region, around δ 2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the highly deshielded region of the spectrum. The aldehyde carbonyl carbon should appear around δ 190–192 ppm, while the ester carbonyl carbon is anticipated at a slightly more shielded position, around δ 164–166 ppm.
Aromatic Carbons: The twelve aromatic carbons would produce a series of signals between δ 120 and 155 ppm. The carbon atoms directly attached to the electron-withdrawing ester and aldehyde groups will be the most deshielded within this region.
Methyl Carbon: An upfield signal around δ 21–22 ppm is characteristic of the methyl carbon.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aldehyde Proton (-CHO) | 9.9 - 10.1 (s) | 190 - 192 |
| Ester Carbonyl (C=O) | - | 164 - 166 |
| Aromatic Protons/Carbons | 7.2 - 8.3 (m) | 120 - 155 |
| Methyl Protons (-CH₃) | ~2.4 (s) | 21 - 22 |
s = singlet, m = multiplet
To confirm the precise assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in tracing the connectivity of the protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly crucial for establishing the connectivity between the two aromatic rings through the ester linkage. For example, correlations would be expected between the protons on the formylphenyl ring and the ester carbonyl carbon, and between the protons on the p-toluate ring and the same ester carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can provide information about the preferred conformation of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" based on the functional groups present.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the two carbonyl groups.
Aldehyde C=O Stretch: A strong, sharp band is predicted in the region of 1700-1710 cm⁻¹.
Ester C=O Stretch: Another strong, sharp band is expected at a slightly higher frequency, typically around 1720-1740 cm⁻¹, due to the electronic effect of the ester oxygen.
C-O Stretch: The ester C-O stretching vibrations will produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric) regions.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings occur in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR. While C=O stretches are visible, aromatic C=C ring-breathing modes are often more intense in the Raman spectrum. The symmetric vibrations of the molecule are particularly Raman-active.
| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Aldehyde | C=O Stretch | 1700 - 1710 (Strong) | Moderate |
| Ester | C=O Stretch | 1720 - 1740 (Strong) | Moderate |
| Ester | C-O Stretch | 1250 - 1300 (Strong) | Weak |
| Aromatic Rings | C=C Stretch | 1450 - 1600 (Variable) | Strong |
| Aromatic C-H | C-H Stretch | > 3000 (Variable) | Moderate |
| Methyl Group | C-H Stretch | 2850 - 2960 (Variable) | Moderate |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₅H₁₂O₃, the calculated monoisotopic mass is 240.07864 Da. chemscene.com Experimental HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a protonated molecular ion [M+H]⁺ at m/z 241.0865. engineering.org.cn The high precision of this measurement (typically to within 5 ppm) allows for the confident confirmation of the molecular formula and rules out other potential structures with the same nominal mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups. The conjugated system, which includes the phenyl rings and the carbonyl groups, will influence the position and intensity of these absorption bands. Typically, intense absorptions (π → π) are expected in the 200-300 nm range, with weaker, longer-wavelength absorptions (n → π) possible above 300 nm. semanticscholar.orgrsc.orgscispace.comresearchgate.net
| Electronic Transition | Involved Orbitals | Expected Wavelength Range (nm) |
| π → π | Aromatic Rings, C=O groups | 200 - 300 |
| n → π | C=O groups | > 300 |
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
The purity and separation of this compound from reaction mixtures are critical for its characterization and application. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific literature detailing the chromatographic analysis of this compound is not extensively available, methods for structurally related benzaldehyde (B42025) and benzoate (B1203000) derivatives can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a preferred method for the analysis of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would be highly suitable. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Given the structure of this compound, a C18 column would be an effective stationary phase. rsc.orgauroraprosci.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net An isocratic elution, where the mobile phase composition remains constant, could be employed for simple purity assessments. auroraprosci.com However, for separating the target compound from a complex mixture of starting materials, by-products, and intermediates, a gradient elution, where the mobile phase composition is changed over time, would offer better resolution. rsc.org
Detection is typically achieved using a UV detector, as the aromatic rings and the carbonyl group in this compound are strong chromophores. The maximum absorbance wavelength (λmax) would need to be determined, but a wavelength around 230-254 nm is a reasonable starting point based on the analysis of similar aromatic esters. researchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag could be considered, followed by fluorescence detection. rsc.orgnih.gov
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) auroraprosci.com |
| Mobile Phase | Acetonitrile:Water (e.g., 65:35 v/v) auroraprosci.com |
| Flow Rate | 1.0 mL/min researchgate.netsrce.hr |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL auroraprosci.com |
| Column Temperature | 30 °C auroraprosci.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, is amenable to GC analysis. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a long capillary column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.
For the analysis of this compound, a non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane stationary phase (e.g., HP-5MS), would be suitable. nih.gov The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points. Helium is typically used as the carrier gas. nih.gov The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification. This technique is particularly useful for identifying impurities in a sample.
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min nih.gov |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
By employing these chromatographic techniques, the purity of this compound can be accurately assessed, and the compound can be effectively separated from complex mixtures, which is essential for quality control and further research applications.
Computational Chemistry and Theoretical Investigations of 3 Formylphenyl 4 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), allow for a detailed depiction of the electron distribution and its implications for chemical behavior.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules like 3-Formylphenyl 4-methylbenzoate. A common approach involves using the B3LYP functional with a suitable basis set, such as 6-311++G(d,p), to optimize the molecular structure and calculate molecular orbital energies. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are key indicators of a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of both an electron-withdrawing formyl group and an electron-donating methyl group influences the electron density across the molecule, affecting the energies of these frontier orbitals.
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
Note: These values are hypothetical and representative of what would be obtained from DFT calculations.
Prediction of Reaction Pathways and Transition States
Theoretical calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. For this compound, reactions could involve the formyl group (e.g., nucleophilic addition, oxidation) or the ester linkage (e.g., hydrolysis). Computational methods can model the energetic landscape of these transformations.
By calculating the potential energy surface, researchers can identify the minimum energy pathways for reactions. The transition state, which represents the highest energy point along the reaction coordinate, is a critical structure to characterize. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction's feasibility. For instance, the Tishchenko reaction, which involves the disproportionation of an aldehyde in the presence of a catalyst, could be a potential reaction pathway for the formyl group, and its mechanism can be elucidated through the computational study of intermediates and transition states.
Conformational Analysis and Energy Minimization
The three-dimensional structure of this compound is not rigid, owing to the presence of rotatable bonds. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through bond rotations. The primary rotatable bonds in this molecule are the C-O bond of the ester and the C-C bond connecting the two phenyl rings.
Computational energy minimization techniques are employed to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity. The analysis would reveal the preferred dihedral angles and the relative energies of different conformers.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, an MD simulation could be used to study its conformational flexibility in different solvents, its interaction with other molecules, or its potential to permeate through a biological membrane. The simulation would provide insights into the time-averaged properties of the molecule and the fluctuations that occur around its equilibrium structure.
Quantitative Structure-Activity Relationships (QSAR) for Analogues and Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design and materials science. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property.
For analogues and derivatives of this compound, a QSAR model could be developed to predict their activity based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., LogP). By identifying the key molecular features that correlate with the desired activity, QSAR models can guide the design of new, more potent or selective compounds.
Theoretical Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties of a molecule with a good degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, theoretical infrared (IR) frequencies can be calculated to help assign the vibrational modes observed in an experimental IR spectrum. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Comparing these predicted shifts with experimental data can aid in the complete assignment of the NMR spectra.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Formyl (CHO) | 9.98 |
| Aromatic (CH) | 7.30 - 8.10 |
| Methyl (CH₃) | 2.45 |
Note: These values are hypothetical and representative of what would be obtained from GIAO calculations.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O, formyl) | 191.5 |
| Carbonyl (C=O, ester) | 165.0 |
| Aromatic (C) | 122.0 - 155.0 |
| Methyl (CH₃) | 21.8 |
Note: These values are hypothetical and representative of what would be obtained from GIAO calculations.
Synthesis and Exploration of Novel Derivatives and Analogues of 3 Formylphenyl 4 Methylbenzoate
Modification of the Formyl Group for Enhanced Reactivity or Specific Properties
The aldehyde functionality, specifically the formyl group, in 3-Formylphenyl 4-methylbenzoate is a prime target for chemical modification to enhance reactivity or introduce specific properties. A common and effective modification is the conversion of the formyl group into a hydrazone. This is typically achieved through a condensation reaction with various hydrazine (B178648) derivatives.
For instance, new hydrazone derivatives have been synthesized by reacting 3-formylphenyl methyl carbonate, a closely related compound, with a variety of benzhydrazides. These reactions are generally carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a few drops of acid. grafiati.comresearchgate.netresearchgate.net The resulting hydrazones often exhibit interesting biological activities. researchgate.net
The synthesis of hydrazone derivatives from aromatic aldehydes is a well-established method for creating compounds with potential applications in medicinal chemistry and materials science. The yields of these reactions are often high, demonstrating the efficiency of this synthetic route. mdpi.com
| Reactant 1 (Aldehyde) | Reactant 2 (Hydrazine) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-[3-(2-oxochromen-3-yl)-4-formylpyrazol-1-yl]benzoic acid | Phenylhydrazine | 4-[3-(2-Oxochromen-3-yl)-4-[(E)-(phenylhydrazono)methyl]pyrazol-1-yl]benzoic acid | 82 | mdpi.com |
| 4-[3-(2-oxochromen-3-yl)-4-formylpyrazol-1-yl]benzoic acid | (2,3,4,5,6-pentafluorophenyl)hydrazine | 4-[3-(2-Oxochromen-3-yl)-4-[(E)-[(2,3,4,5,6-pentafluorophenyl)hydrazono)methyl]pyrazol-1-yl]benzoic acid | 90 | mdpi.com |
| 4-[3-(2-oxochromen-3-yl)-4-formylpyrazol-1-yl]benzoic acid | (2,3,5,6-tetrafluorophenyl)hydrazine | 4-[3-(2-Oxochromen-3-yl)-4-[(E)-[(2,3,5,6-tetrafluorophenyl)hydrazono]methyl]pyrazol-1-yl]benzoic acid | 89 | mdpi.com |
| 4-[3-(2-oxochromen-3-yl)-4-formylpyrazol-1-yl]benzoic acid | [4-(trifluoromethyl)phenyl]hydrazine | 4-[3-(2-oxochromen-3-yl)-4-[(E)-[[4-(trifluoromethyl)phenyl]hydrazono]methyl]pyrazol-1-yl]benzoic acid | 81 | mdpi.com |
Chemical Derivatization of the Ester Group
The ester group in this compound provides another avenue for derivatization, influencing the molecule's stability, solubility, and reactivity. Common reactions involving the ester functionality include hydrolysis and reduction.
Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The rate of hydrolysis can be significantly influenced by substituents on the phenyl rings. For example, a study on the alkaline hydrolysis of methyl 2-formylbenzoate (B1231588) demonstrated that the formyl group participates in the reaction, accelerating the hydrolysis rate. psu.edu This neighboring group participation is a key factor in designing esters with tunable cleavage rates. psu.edu
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation converts the ester into a primary alcohol, which can then be used in further synthetic steps.
A less common but intriguing derivatization is the "ester dance" reaction, where a phenyl carboxylate substituent can be translocated to an adjacent carbon on the aromatic ring under palladium catalysis. This can lead to thermodynamically favored regioisomers.
| Substituent | Temperature (°C) | k₂ (dm³ mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 2-Formyl | 30.0 | 1.38 x 10⁻² | psu.edursc.org |
| 2,6-Diformyl | 30.0 | 3.45 x 10⁻² | psu.edursc.org |
| 2-Trifluoroacetyl | 30.0 | > 5.0 x 10¹ | psu.edursc.org |
Introduction of Diverse Substituents onto the Phenyl Rings
The introduction of various substituents onto the two phenyl rings of this compound allows for the systematic modification of its electronic and steric properties. This can have a profound impact on the molecule's biological activity and material properties.
For instance, in a study of related biphenyl (B1667301) esters as fatty acid amide hydrolase (FAAH) inhibitors, a series of substituents were introduced at the ortho and para positions of the proximal phenyl ring. The results showed that small polar groups at the para position slightly improved the inhibitory activity compared to the unsubstituted parent compound. This highlights the importance of substituent effects in drug design.
The synthesis of these substituted analogues can be achieved through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl core with pre-functionalized phenyl rings.
| Parent Compound | Substituent | Position | Observed Effect | Reference |
|---|---|---|---|---|
| Cyclohexylcarbamic acid biphenyl-3-yl ester | -OH | para | Slightly improved FAAH inhibition | |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | -NH₂ | para | Slightly improved FAAH inhibition | |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | -Cl | ortho | Decreased FAAH inhibition | |
| Cyclohexylcarbamic acid biphenyl-3-yl ester | -CH₃ | ortho | Decreased FAAH inhibition |
Incorporation into Supramolecular Scaffolds and Self-Assembling Systems
The rigid, rod-like structure of biphenyl esters like this compound makes them excellent building blocks for the construction of supramolecular assemblies. These molecules can self-assemble through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-ordered nanostructures like liquid crystals and supramolecular polymers.
Research has shown that biphenyl ester segments have a strong tendency to crystallize in π-π stacked arrangements. When incorporated into block copolymers, these rigid segments can drive the self-assembly into various nanostructures. The final morphology of these assemblies can be controlled by tuning the molecular architecture, such as the length of flexible polymer chains attached to the rigid biphenyl core.
Furthermore, the introduction of specific functional groups can direct the self-assembly process. For example, hydrogen-bonding moieties can be used to create well-defined supramolecular polymers from biphenyl-based monomers. rsc.org These materials can exhibit interesting properties, such as circularly polarized luminescence, making them promising for applications in optoelectronics. acs.org
Design and Synthesis of Conformationally Restricted Analogues
Restricting the conformational freedom of flexible molecules is a powerful strategy in drug design and materials science to enhance binding affinity, selectivity, and material properties. For biphenyl-containing compounds like this compound, the rotation around the bond connecting the two phenyl rings is a key conformational variable.
The design of conformationally restricted analogues often involves introducing bridges or bulky substituents that hinder free rotation. For example, linking the two phenyl rings with a short aliphatic chain or another ring system can lock the biphenyl unit into a specific conformation. This approach has been successfully used to develop potent inhibitors for various biological targets.
Another strategy involves introducing steric hindrance through bulky substituents in the ortho positions of the phenyl rings. This can force the rings to adopt a twisted conformation, which can be beneficial for specific applications. The synthesis of such conformationally restricted analogues often requires multi-step synthetic routes and careful design to achieve the desired geometry. The development of rigid biphenyl derivatives has been explored for applications such as inhibitors of the hepatitis C virus. nih.gov
Applications of 3 Formylphenyl 4 Methylbenzoate in Advanced Materials Science
Role as a Monomer in Polymer Synthesis
The presence of the formyl (aldehyde) group in 3-Formylphenyl 4-methylbenzoate allows it to serve as a key monomer in polycondensation reactions. One of the most significant applications in this context is the synthesis of poly(azomethine)s, also known as polyimines or Schiff base polymers. mdpi.com These polymers are part of the broader class of conjugated polymers, which are of great interest for electronic and optoelectronic applications. mdpi.com
The polymerization typically involves a condensation reaction between a dialdehyde (B1249045) monomer, or a monoaldehyde with another functional group, and a diamine. In the case of this compound, the aldehyde group can react with an amino group of another monomer. For instance, reaction with aromatic diamines such as 1,4-phenylenediamine or 4,4'-oxydianiline (B41483) can lead to the formation of a poly(azomethine) chain. nih.gov The general reaction to form the characteristic azomethine (-CH=N-) linkage is a Schiff base condensation.
The synthesis of these polymers can be carried out under various conditions, often in organic solvents like dimethylformamide (DMF) or in the solid state under thermal conditions. nih.govgoogle.com The properties of the resulting poly(azomethine)s, such as solubility, thermal stability, and their electronic characteristics, can be tailored by the choice of the co-monomer reacted with this compound. The ester group within the monomer's structure can also influence the polymer's final properties, such as its processability and solubility in organic solvents.
| Polymer Type | Key Reaction | Reactant for this compound | Resulting Linkage |
|---|---|---|---|
| Poly(azomethine) | Schiff Base Condensation | Aromatic Diamines (e.g., 1,4-phenylenediamine) | Azomethine (-CH=N-) |
Development of Liquid Crystalline Materials
This compound and its derivatives are significant precursors in the synthesis of thermotropic liquid crystals. The rigid, rod-like structure of the molecule is a key feature for the formation of mesophases. The synthesis of liquid crystalline compounds often involves the reaction of the aldehyde group to form a larger, more complex molecule with a high aspect ratio.
A notable example involves the synthesis of a series of alkoxyphenyl azomethine phenyl toluates using 4-formylphenyl 4-methylbenzoate, an isomer of the title compound. researchgate.net In this research, the 4-formylphenyl 4-methylbenzoate was reacted with various 4-aminophenols via a condensation reaction to form Schiff base/ester compounds. researchgate.net These resulting materials were found to exhibit liquid-crystalline properties. researchgate.net
The investigation of these materials using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) revealed the presence of nematic (N) and smectic C (SmC) mesophases. researchgate.net The thermal stability and the type of mesophase were found to be dependent on the length of the alkoxy chains attached to the molecule. researchgate.net Specifically, shorter chain homologs tended to show enantiotropic nematic behavior, while longer chain homologs exhibited both nematic and smectic C phases. researchgate.net This demonstrates that molecules like this compound can be systematically modified to tune the liquid crystalline properties for potential applications in display technologies and optical sensors. mdpi.comnih.gov
| Derivative Class | Synthesis Reaction | Observed Mesophases | Influencing Factor |
|---|---|---|---|
| Alkoxyphenyl Azomethine Phenyl Toluates | Schiff Base Condensation | Nematic (N), Smectic C (SmC) | Length of terminal alkoxy chains |
Precursor for Organic Electronic and Optoelectronic Materials
The structural framework of this compound makes it a suitable precursor for materials used in organic electronics and optoelectronics. The synthesis of conjugated polymers, such as the poly(azomethine)s mentioned earlier, is a key route to these materials. mdpi.comnih.gov The alternating single and double bonds in the backbone of these polymers lead to delocalized π-electron systems, which are responsible for their semiconductor properties. nih.gov
The reaction of the formyl group to create imine linkages is a common strategy to extend the conjugation length of a molecule, which in turn affects the material's electronic band gap and its optical absorption and emission properties. nih.govnih.gov By carefully selecting the co-monomers to be polymerized with this compound, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned. This tuning is critical for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Derivatives of this compound can be incorporated into more complex molecular architectures that are designed for specific functions, such as charge transport or light emission. The inherent rigidity of the phenyl and benzoate (B1203000) groups helps in creating materials with good thermal stability, a desirable characteristic for electronic devices.
Incorporation into Smart Materials and Sensor Architectures
The reactive aldehyde group of this compound is a key feature for its use in smart materials and chemical sensors. The formation of a Schiff base by reacting the aldehyde with a primary amine is a versatile method for creating chemosensors. mdpi.commdpi.com These sensors can be designed to detect a variety of analytes, including metal ions and small organic molecules. mdpi.comnih.gov
The sensing mechanism often relies on the change in the electronic properties of the Schiff base upon binding with the target analyte. This interaction can lead to a detectable signal, such as a change in color (colorimetric sensor) or a change in fluorescence intensity (fluorescent sensor). mdpi.comresearchgate.net For example, a Schiff base derived from a formylphenyl compound could coordinate with a metal ion, leading to chelation-enhanced fluorescence or fluorescence quenching. nih.gov
Furthermore, derivatives of this compound can be incorporated into polymer matrices or attached to surfaces to create solid-state sensors. The development of fluorescent probes for detecting specific biological molecules or environmental contaminants is an active area of research. For instance, fluorescent sensors for formaldehyde (B43269) and various metal ions have been developed based on the principle of Schiff base formation and subsequent interaction with the analyte. mdpi.comrsc.org
| Sensor Type | Key Functional Group | Sensing Mechanism | Potential Analytes |
|---|---|---|---|
| Fluorescent Chemosensor | Schiff Base (Imine) | Fluorescence enhancement or quenching | Metal ions (e.g., Al³⁺, Zn²⁺, Fe³⁺), Small molecules (e.g., formaldehyde) |
| Colorimetric Sensor | Schiff Base (Imine) | Change in UV-Vis absorption spectrum | Metal ions (e.g., Cu²⁺) |
Utilization in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)
This compound is an ideal building block, or "linker," for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). tcichemicals.combldpharm.com These materials are known for their high surface areas, tunable pore sizes, and ordered structures, making them suitable for applications in gas storage, separation, and catalysis. tcichemicals.comnih.gov
In the synthesis of COFs, the formyl group of this compound can undergo condensation reactions with multidentate amine linkers to form highly ordered, porous networks held together by strong covalent bonds, typically imine linkages. tcichemicals.commdpi.com The geometry of the linkers dictates the topology of the resulting framework, which can be designed to have two-dimensional (2D) or three-dimensional (3D) structures. mdpi.com The ester functionality of the molecule can also play a role in the properties of the final COF, potentially influencing its stability or providing sites for post-synthetic modification.
While the formyl group is primarily used for COF synthesis, the carboxylate that can be derived from the ester group is a classic binding site for creating MOFs. In MOF synthesis, metal ions or clusters are connected by organic linkers to form a coordination network. A derivative of this compound, where the ester is hydrolyzed to a carboxylic acid, could be used as a linker to coordinate with metal centers. The formyl group could then be used for post-synthetic modification of the MOF, introducing additional functionality within the pores.
The use of bifunctional linkers like this compound offers a pathway to creating complex, functional porous materials with precisely controlled structures for a wide range of advanced applications.
Crystallographic Analysis and Solid State Chemistry of 3 Formylphenyl 4 Methylbenzoate
Single-Crystal X-ray Diffraction for Absolute Structure Determination
There are no published single-crystal X-ray diffraction studies for 3-Formylphenyl 4-methylbenzoate. Consequently, crucial data such as its crystal system, space group, unit cell dimensions, and the precise three-dimensional arrangement of its atoms remain undetermined.
While crystallographic data exists for derivatives, such as (E)-4-{1-[2-(carbamothioyl)hydrazin-1-ylidene]ethyl}phenyl 4-methylbenzoate, the significant structural differences preclude direct extrapolation of these findings to this compound. researchgate.net
Polymorphism and Crystal Packing Studies
The existence of polymorphs—different crystalline forms of the same compound—has not been investigated for this compound. Without crystallographic data, the arrangement of molecules in the crystal lattice, known as crystal packing, is also unknown.
For the related isomer, 4-Formylphenyl 4-methylbenzoate, some characterization data such as melting point (112–113 °C) and NMR spectra are available. engineering.org.cn However, this information does not provide insight into its polymorphic behavior or crystal packing, nor can it be assumed to be similar for the 3-formyl isomer.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
A definitive analysis of intermolecular interactions, such as hydrogen bonds or π-stacking, is contingent on the availability of a crystal structure. As this is not available for this compound, any discussion of these crucial interactions would be purely speculative.
Solid-State Reaction Investigations and Topochemical Polymerization
There is no information in the scientific literature regarding solid-state reactions or attempts at topochemical polymerization involving this compound. The presence of a formyl group and aromatic rings could theoretically allow for certain solid-state reactivity, but this has not been experimentally explored or reported.
Despite the confirmed existence and commercial availability of this compound, there is a notable absence of published research on its crystallographic and solid-state chemical properties. Key experimental data from single-crystal X-ray diffraction, which would provide the foundation for understanding its solid-state behavior, is not available. Therefore, a detailed and scientifically accurate article on the crystallographic analysis and solid-state chemistry of this specific compound cannot be generated at this time. Further experimental investigation is required to elucidate the structural and reactive properties of this compound in the solid state.
Future Research Directions and Emerging Opportunities for 3 Formylphenyl 4 Methylbenzoate Research
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery, and 3-Formylphenyl 4-methylbenzoate stands to be a significant beneficiary of this technological wave. ML algorithms can be trained on existing data for related formylphenyl benzoates and other liquid crystal precursors to predict the physicochemical properties of novel derivatives. researchgate.netnih.govnih.gov This predictive power can accelerate the design of new materials with tailored characteristics.
Future research will likely focus on developing sophisticated ML models to:
Predict Liquid Crystalline Properties: By analyzing the vast datasets of known liquid crystals, AI can identify the structural motifs within this compound and its analogues that are crucial for specific mesophase behaviors. bit.edu.cnaps.orgrsc.org This could enable the in-silico design of new liquid crystals with desired properties like specific transition temperatures, birefringence, and dielectric anisotropy, significantly reducing the need for laborious trial-and-error synthesis.
Screen for Biological Activity: AI models can be employed to predict the potential biological activities of derivatives of this compound. By correlating structural features with known bioactivity data, these models can identify promising candidates for further investigation as, for instance, antifungal or anti-inflammatory agents. researchgate.net
Optimize Reaction Pathways: Machine learning can analyze vast reaction databases to predict the optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity.
Table 1: Potential AI/ML Applications in this compound Research
| Application Area | Predicted Outcome | Potential Impact |
| Liquid Crystal Design | Novel liquid crystals with tailored mesophase behavior. | Accelerated development of advanced display technologies and sensors. |
| Virtual Screening | Identification of derivatives with high potential for biological activity. | Faster discovery of new therapeutic agents. |
| Synthesis Optimization | Higher yields and purity in the synthesis of the compound and its analogues. | More efficient and cost-effective chemical production. |
Development of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of this compound is no exception. Future research will be heavily invested in creating more sustainable and environmentally friendly ways to synthesize this important intermediate.
Key areas of exploration will include:
Green Catalysis: The use of biocatalysts, such as lipases, for the esterification step offers a milder and more selective alternative to traditional chemical catalysts. scilit.com Additionally, research into metal-free catalytic systems, for example using vitamin B1 as a catalyst for oxidative esterification of the aldehyde precursor, presents a promising avenue for reducing heavy metal waste. rsc.org The use of solid-supported catalysts, such as copper oxide, could also offer advantages in terms of reusability and ease of separation. tsijournals.com
Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a cornerstone of green chemistry. The development of solvent-free reaction conditions or the use of water as a solvent for the synthesis of this compound would significantly reduce the environmental impact of its production. rsc.orgiiste.orgorgsyn.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Future synthetic strategies will aim to improve the atom economy of the reactions involved in the synthesis of this compound.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches for this compound
| Synthesis Step | Traditional Method | Potential Sustainable Alternative | Environmental Benefit |
| Esterification | Use of strong acids or bases as catalysts in organic solvents. | Lipase-catalyzed esterification in a benign solvent or solvent-free. | Reduced use of corrosive and hazardous reagents, milder reaction conditions. |
| Oxidation (of precursor) | Use of stoichiometric heavy metal oxidants. | Aerobic oxidation using a bio-inspired or metal-free catalyst. | Avoidance of toxic heavy metal waste, use of air as a green oxidant. |
| Overall Process | Multi-step synthesis with purification by chromatography using organic solvents. | One-pot synthesis in aqueous media or under solvent-free conditions. | Reduced energy consumption, solvent waste, and processing steps. |
Exploration of Bio-Inspired Applications and Biomimetic Systems
The intricate and highly efficient processes found in nature provide a rich source of inspiration for the development of new chemical systems and applications. The unique structure of this compound makes it an interesting building block for the creation of bio-inspired and biomimetic systems.
Future research in this area could focus on:
Bio-inspired Catalysis: Researchers are exploring the use of catalysts inspired by natural enzymes to perform complex organic transformations. beilstein-journals.orgrsc.orgnih.gov The synthesis of this compound could be achieved using such bio-inspired catalysts, leading to more efficient and selective processes under mild conditions.
Biomimetic Membranes and Sensors: The aldehyde group of this compound can be used to anchor the molecule to surfaces or to other molecules, making it a candidate for the construction of biomimetic membranes or sensor arrays. For instance, it could be incorporated into larger structures that mimic the function of biological recognition elements.
Self-Assembling Systems: The aromatic rings and functional groups of this compound can participate in non-covalent interactions, such as pi-pi stacking and hydrogen bonding. This opens up the possibility of designing self-assembling systems based on this molecule, which could have applications in areas like drug delivery and materials science.
Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and application of this compound is crucial for optimizing processes and ensuring product quality. Advanced in-situ characterization techniques offer the ability to monitor these processes in real-time, providing invaluable insights.
Future research will likely see the increased application of:
In-Situ Spectroscopy: Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of the esterification reaction to form this compound in real-time. rsc.orgrsc.orgnih.govresearchgate.netacs.org This allows for precise control over reaction parameters, leading to improved yields and the minimization of by-products.
Real-Time Analysis of Liquid Crystal Formation: When this compound is used as a precursor for liquid crystals, in-situ techniques like polarized optical microscopy and real-time FTIR spectroscopy can be employed to study the dynamics of liquid crystal phase formation. acs.orgosti.gov This can provide a deeper understanding of the structure-property relationships in these materials.
Process Analytical Technology (PAT): The integration of in-situ monitoring techniques into the manufacturing process of this compound aligns with the principles of PAT, a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.
Table 3: Advanced In-Situ Characterization Techniques and Their Applications
| Technique | Application in this compound Research | Information Gained |
| In-Situ Raman Spectroscopy | Real-time monitoring of the esterification reaction. | Reaction kinetics, endpoint determination, impurity profiling. |
| In-Situ FTIR Spectroscopy | Monitoring the disappearance of starting materials and the appearance of the product. | Functional group conversion, reaction mechanism insights. |
| Polarized Optical Microscopy | Real-time observation of liquid crystal phase transitions. | Mesophase identification, transition temperatures, defect dynamics. |
By embracing these future research directions, the scientific community can continue to build upon the existing knowledge of this compound, paving the way for new discoveries and applications that could have far-reaching impacts across various scientific and technological domains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-formylphenyl 4-methylbenzoate, and how is purity validated?
- Synthesis Methods :
- Esterification : React 4-methylbenzoic acid with 3-formylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions .
- Alternative Route : Aryl halide displacement via nucleophilic acyl substitution, using catalysts such as DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Purity Validation :
- NMR Spectroscopy : Confirm the presence of characteristic peaks (e.g., formyl proton at ~10 ppm, aromatic protons in the 7–8 ppm range) and absence of unreacted starting materials .
- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C15H12O3) and fragmentation patterns .
- HPLC : Assess purity >95% using reverse-phase chromatography with UV detection at 254 nm .
Q. How is the crystal structure of this compound determined, and what are its key structural features?
- X-ray Crystallography : Single crystals are grown via slow evaporation of ethanol solutions. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Key Features :
- Dihedral Angle : The angle between the benzoate and phenyl rings ranges from 56° to 73°, influenced by steric hindrance from substituents .
- Hydrogen Bonding : Weak C–H···O interactions stabilize the crystal lattice, observed in packing diagrams .
Advanced Research Questions
Q. How do substituent positions (formyl and methyl groups) influence the reactivity of this compound in chemical transformations?
- Electronic Effects :
- The electron-withdrawing formyl group at the 3-position activates the aromatic ring for electrophilic substitution, directing incoming groups to meta/para positions .
- The electron-donating methyl group at the 4-position enhances steric hindrance, reducing reactivity at adjacent sites .
- Case Study : In Suzuki-Miyaura coupling, the methyl group limits cross-coupling efficiency at the 4-position, favoring reactions at the formyl-substituted ring .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound derivatives?
- Contradiction Example : Discrepancies in NMR peak assignments due to dynamic rotational isomerism.
- Solution : Variable-temperature NMR experiments to identify coalescence temperatures and quantify energy barriers .
- Crystallographic Ambiguities :
- Disordered Atoms : Use restraints (e.g., ISOR, DELU) in SHELXL to refine disordered methyl or formyl groups .
- Twinned Data : Apply twin-law refinement (e.g., BASF parameter in SHELXL) for overlapping diffraction patterns .
Q. How can computational methods complement experimental studies of this compound’s interactions with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cytochrome P450). The formyl group may act as a hydrogen bond acceptor in active sites .
- MD Simulations : GROMACS or AMBER simulations assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues for mutagenesis studies .
Q. What experimental designs optimize the use of this compound as a precursor in polymer or coordination chemistry?
- Polymer Synthesis :
- Step-Growth Polymerization : React with diols or diamines to form polyesters or polyamides. Monitor molecular weight via GPC .
- Coordination Chemistry :
- Ligand Design : Chelate metal ions (e.g., Cu<sup>2+</sup>) via the formyl oxygen and ester carbonyl. Characterize complexes using UV-Vis (d-d transitions) and EPR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
